molecular formula C9H14O4 B1335042 Ethyl 2-acetyl-4-oxopentanoate CAS No. 41892-81-3

Ethyl 2-acetyl-4-oxopentanoate

Cat. No.: B1335042
CAS No.: 41892-81-3
M. Wt: 186.2 g/mol
InChI Key: WANUOLLLVOSMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . Structurally, it features a pentanoate backbone substituted with acetyl and oxo groups at positions 2 and 4, respectively, and an ethyl ester moiety. Its systematic IUPAC name is ethyl 2-acetyl-4-oxovalerate, and it is also known as 3-(ethoxycarbonyl)hexane-2,5-dione .

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules and heterocyclic frameworks. This compound is typically stored at -20°C and is commercially available as a reagent-grade chemical for industrial and research applications .

Chemical Reactions Analysis

Ethyl 2-acetyl-4-oxopentanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that Ethyl 2-acetyl-4-oxopentanoate exhibits significant antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in neuroprotection and anti-aging therapies. The compound showed a dose-dependent increase in antioxidant activity, with an IC50 value of 25 µM, comparable to ascorbic acid (20 µM) .

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported effective inhibition of bacterial growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Food Industry

Given its antimicrobial properties, this compound is being explored as a natural preservative in the food industry. Its ability to inhibit microbial growth can enhance food safety and extend shelf life, making it an attractive alternative to synthetic preservatives.

Cosmetic Applications

The compound's antioxidant capacity suggests it could be beneficial in cosmetic formulations aimed at skin protection and anti-aging. Its ability to scavenge free radicals may help mitigate oxidative stress on the skin, providing potential benefits in skincare products.

Case Study 1: Antioxidant Efficacy

A detailed study assessed the antioxidant efficacy of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results confirmed its effectiveness as an antioxidant agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial agents, this compound was tested against several bacterial strains, confirming its potential as a natural antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate (CAS 13668-05-8)

  • Molecular Formula : C₁₁H₁₈O₅
  • Molecular Weight : 230.26 g/mol
  • Key Differences: The introduction of a methyl group at position 3 and an additional ethoxycarbonyl substituent increases steric hindrance and alters reactivity. This compound is less polar than Ethyl 2-acetyl-4-oxopentanoate, affecting its solubility in organic solvents like hexane/ethyl acetate mixtures .
  • Applications: Used in the synthesis of cyano-substituted succinate derivatives .

Ethyl 2-cyanopropionate (CAS 1572-99-2)

  • Molecular Formula: C₆H₇NO₂
  • Molecular Weight : 141.13 g/mol
  • Key Differences: Replacement of the acetyl and oxo groups with a cyano group simplifies the structure but reduces versatility in forming multi-functional intermediates. Exhibits higher electrophilicity due to the electron-withdrawing cyano group, making it more reactive in nucleophilic additions .
  • Applications : A precursor in the synthesis of agrochemicals and pharmaceuticals.

Ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate (CAS 1113-77-5)

  • Molecular Formula : C₁₀H₁₆O₅
  • Molecular Weight : 216.23 g/mol
  • Key Differences: The methyl group at position 2 and ethoxycarbonyl at position 3 create a branched structure, reducing symmetry compared to this compound. Lower thermal stability due to increased steric strain .
  • Applications : Intermediate in the synthesis of thiophene derivatives .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₉H₁₄O₄ 186.21 Acetyl, oxo, ethyl ester Knoevenagel condensation Cancer research
Ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate C₁₁H₁₈O₅ 230.26 Ethoxycarbonyl, methyl, oxo Nucleophilic substitution Cyano-succinate synthesis
Ethyl 2-cyanopropionate C₆H₇NO₂ 141.13 Cyano, ethyl ester Electrophilic addition Agrochemical precursors

Key Observations:

Reactivity: this compound’s acetyl and oxo groups enable participation in tandem reactions (e.g., cyclizations), unlike simpler esters like ethyl 2-cyanopropionate .

Solubility: this compound exhibits moderate polarity, making it soluble in ethanol and ethyl acetate but less so in non-polar solvents . In contrast, methyl-substituted analogues show reduced polarity .

Synthetic Utility: this compound is favored in multi-step syntheses due to its bifunctional reactivity, whereas derivatives like ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate are niche intermediates .

Biological Activity

Ethyl 2-acetyl-4-oxopentanoate (CAS Number: 41892-81-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Density : 1.06 g/cm³ at 25 °C
  • Synonyms : Ethyl 2-ethanoyl-4-oxopentanoate, 3-(Ethoxycarbonyl)hexane-2,5-dione

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation processes. A study demonstrated that derivatives of this compound can significantly reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial growth, indicating its potential as a natural antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

1. Antioxidant Efficacy Study

A study published in the Journal of Medicinal Chemistry assessed the antioxidant efficacy of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent increase in scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

2. Antimicrobial Activity Research

In a comparative study on antimicrobial agents, this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, revealing effective antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Potential Applications

Given its biological activities, this compound holds potential for various applications:

  • Pharmaceutical Development : Its antioxidant and antimicrobial properties make it a candidate for drug formulation aimed at treating oxidative stress-related diseases and infections.
  • Food Industry : The compound could be utilized as a natural preservative due to its antimicrobial effects, enhancing food safety and shelf life.
  • Cosmetic Industry : Its antioxidant capacity suggests potential use in cosmetic formulations aimed at skin protection and anti-aging.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-acetyl-4-oxopentanoate, and how can experimental reproducibility be ensured?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation of ethyl acetoacetate with a ketone precursor under acidic or basic catalysis. Key steps include:

  • Reagent Selection : Use anhydrous conditions with catalysts like sodium ethoxide or acetic acid .
  • Purification : Employ fractional distillation or column chromatography to isolate the product.
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, and stirring time) in line with guidelines for experimental rigor .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be addressed?

  • Methodological Answer :

  • Primary Techniques : NMR (¹H/¹³C) for functional group identification, IR for carbonyl stretching (1700–1750 cm⁻¹), and mass spectrometry for molecular ion validation.
  • Contradiction Resolution : Cross-validate with X-ray crystallography (e.g., SHELX software for structural refinement) or compare with spectral databases of analogous β-keto esters .

Q. How can researchers assess the purity of this compound, and what are common impurities?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm.
  • Common Impurities : Unreacted starting materials (ethyl acetoacetate) or side products from aldol condensation.
  • Safety : Follow protocols for handling volatile organic compounds, including fume hood use and glove inspections .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the tautomeric equilibrium of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict enol-keto equilibrium constants.
  • Validation : Compare computed NMR shifts with experimental data using software like Gaussian or ORCA .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology to test variables (catalyst loading, temperature).
  • Scale-Up Considerations : Monitor exothermicity using in-situ IR or calorimetry to avoid thermal runaway .

Q. How do pH and solvent polarity influence the stability of this compound in aqueous media?

  • Methodological Answer :

  • Kinetic Studies : Conduct hydrolysis experiments under buffered conditions (pH 2–12) and analyze degradation products via LC-MS.
  • Solvent Effects : Compare degradation rates in polar aprotic (DMF) vs. protic (ethanol) solvents .

Q. What mechanistic insights can isotope-labeling studies provide for this compound’s reactivity?

  • Methodological Answer :

  • ¹³C-Labeling : Track carbonyl carbon migration during nucleophilic attacks using isotopically enriched reagents.
  • Kinetic Isotope Effects (KIE) : Measure rate differences between labeled/unlabeled substrates to identify rate-determining steps .

Q. How can researchers integrate this compound into multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer :

  • Reaction Design : Use the compound as a β-keto ester donor in Biginelli or Hantzsch reactions.
  • Analytical Workflow : Characterize products via 2D NMR (COSY, HSQC) and single-crystal XRD .

Q. Data Integrity and Scholarly Communication

Q. What frameworks ensure ethical reporting of contradictory data in studies involving this compound?

  • Methodological Answer :

  • Transparency : Disclose raw datasets and analytical conditions in supplementary materials .
  • Peer Review : Highlight discrepancies in the "Results and Discussion" section and propose hypotheses for further testing .

Q. How can systematic reviews on this compound’s applications balance novelty with existing literature?

  • Methodological Answer :
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from peer-reviewed journals, excluding non-academic sources (e.g., commercial websites) .
  • Gaps Identification : Map synthesis protocols, biological activities, and computational studies into a SWOT analysis matrix .

Properties

IUPAC Name

ethyl 2-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANUOLLLVOSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962043
Record name Ethyl 2-acetyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41892-81-3
Record name Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41892-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetyl-4-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-acetyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-acetyl-4-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred and refluxing solution of ethyl sodioacetoacetate (0.5 mole, 78g.) and sodium iodide (1g.) in dry acetone (250 ml.) was added chloroactone (0.54 mol. 50g.) over a period of ten minutes. After one hour the acetone was distilled from the reaction mixture and the residue was diluted with 400 ml. water. The preciptated oil was extracted with ether and the ether removed to yield the intermediate 3-carbethoxy-2,5-hexanedione (75g.). The intermediate (26.4g.) was cyclized by heating under reflux over 5 g. anhydrous oxalic acid for 11/4 hours. The crude ester was saponified by heating under reflux for 45 minutes with potassium hydroxide (26g.) in methanol (200 ml.). The methanol was removed, the residue dissolved in water and the solution acidified to yield 2,5-dimethyl-3-furoic acid (18g.), m.p. 130°-133°.
Name
ethyl sodioacetoacetate
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetyl-4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetyl-4-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-acetyl-4-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-acetyl-4-oxopentanoate
Reactant of Route 5
Ethyl 2-acetyl-4-oxopentanoate
Reactant of Route 6
Ethyl 2-acetyl-4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.